molecular formula C9H14F2O2 B15292660 Methyl 2-(3,3-difluorocyclohexyl)acetate

Methyl 2-(3,3-difluorocyclohexyl)acetate

Cat. No.: B15292660
M. Wt: 192.20 g/mol
InChI Key: YWLCFFRIKPBNTR-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-difluorocyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with two fluorine atoms at the 3,3-positions and an acetoxymethyl group. This compound is of interest in pharmaceutical and agrochemical research due to the influence of fluorine atoms on electronic properties, lipophilicity, and metabolic stability. Fluorinated cyclohexane derivatives are often employed to modulate steric and conformational behavior in drug candidates, as fluorine's electronegativity enhances binding interactions with biological targets .

Properties

IUPAC Name

methyl 2-(3,3-difluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-13-8(12)5-7-3-2-4-9(10,11)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLCFFRIKPBNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids such as methanesulfonic acid, which facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-difluorocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,3-difluorocyclohexanone or 3,3-difluorocyclohexylcarboxylic acid.

    Reduction: Formation of 3,3-difluorocyclohexylmethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,3-difluorocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(3,3-difluorocyclohexyl)acetate can be contextualized by comparing it to analogous fluorinated esters and cyclohexane derivatives. Below is a detailed analysis:

Substituent Position and Ring Size

  • The 3,3-difluoro substitution on cyclobutane may lead to greater steric hindrance compared to the cyclohexane counterpart, affecting solubility and synthetic accessibility .
  • Ethyl 2-(4,4-difluorocyclohexyl)acetate (CAS 915213-54-6):
    The 4,4-difluoro substitution on cyclohexane results in equatorial fluorine positioning, reducing steric clashes compared to 3,3-difluoro. The ethyl ester increases lipophilicity (logP) relative to the methyl ester, influencing pharmacokinetic properties .

Functional Group Variations

  • This contrasts with the target compound’s ester functionality, which prioritizes metabolic resistance .
  • (R)-(3,3-Difluorocyclohexyl)methanol (CAS 2231664-00-7): The absence of an ester group and presence of a primary alcohol alters reactivity (e.g., susceptibility to oxidation). The alcohol group enables derivatization but may limit blood-brain barrier penetration compared to esters .

Fluorination vs. Other Substituents

  • 2-(3-Methylcyclohexyl)acetic Acid (CAS 67451-76-7):
    Replacing fluorine with a methyl group reduces electronegativity and increases hydrophobicity. The carboxylic acid form exhibits higher acidity (pKa ~4-5) compared to the ester (pKa ~0-1), impacting ionization in biological systems .

  • Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0): The trifluoro and diketone groups create a highly electron-deficient structure, enhancing reactivity toward nucleophiles. This contrasts with the target compound’s single ester group, which offers milder reactivity .

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Fluorine Position Ester Group Key Differentiator Reference ID
This compound C9H14F2O2 3,3-cyclohexane Methyl Optimal balance of lipophilicity/stability
Ethyl 2-(4,4-difluorocyclohexyl)acetate C10H16F2O2 4,4-cyclohexane Ethyl Higher logP; equatorial fluorine
Methyl 2-(3,3-difluorocyclobutyl)acetate C7H10F2O2 3,3-cyclobutane Methyl Increased ring strain/reactivity
2-(3-Methylcyclohexyl)acetic Acid C9H16O2 N/A Carboxylic Acid Non-fluorinated; acidic functionality

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